molecular formula C14H19N5O B5588792 N-[(4,6-dimethylpyrimidin-2-yl)methyl]-5-propyl-1H-pyrazole-3-carboxamide

N-[(4,6-dimethylpyrimidin-2-yl)methyl]-5-propyl-1H-pyrazole-3-carboxamide

Cat. No.: B5588792
M. Wt: 273.33 g/mol
InChI Key: JWDLWPZWVXOKMX-UHFFFAOYSA-N
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Description

N-[(4,6-dimethylpyrimidin-2-yl)methyl]-5-propyl-1H-pyrazole-3-carboxamide is a compound that belongs to the class of heterocyclic organic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

The synthesis of N-[(4,6-dimethylpyrimidin-2-yl)methyl]-5-propyl-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrimidine ring: This can be achieved by the condensation of appropriate β-dicarbonyl compounds with amines under acidic or basic conditions.

    Introduction of the pyrazole ring: This step involves the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Coupling of the two rings: The final step involves the coupling of the pyrimidine and pyrazole rings through a suitable linker, such as a methylene group, under appropriate reaction conditions.

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

N-[(4,6-dimethylpyrimidin-2-yl)methyl]-5-propyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dimethyl sulfoxide), catalysts (e.g., palladium on carbon), and varying temperatures and pressures.

Scientific Research Applications

N-[(4,6-dimethylpyrimidin-2-yl)methyl]-5-propyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.

    Agrochemicals: It is studied for its potential use as a pesticide or herbicide, given its ability to inhibit specific biochemical pathways in pests or weeds.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(4,6-dimethylpyrimidin-2-yl)methyl]-5-propyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway in which the enzyme is involved. Alternatively, it may interact with receptors on the cell surface, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

N-[(4,6-dimethylpyrimidin-2-yl)methyl]-5-propyl-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[(4,6-dimethylpyrimidin-2-yl)methyl]-5-propyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O/c1-4-5-11-7-12(19-18-11)14(20)15-8-13-16-9(2)6-10(3)17-13/h6-7H,4-5,8H2,1-3H3,(H,15,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDLWPZWVXOKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NN1)C(=O)NCC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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